Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

Description

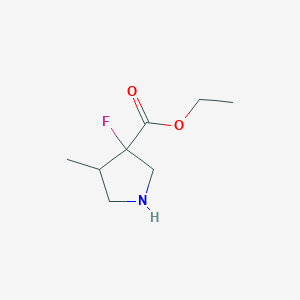

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative featuring a saturated five-membered ring with a fluorine atom at the 3-position, a methyl group at the 4-position, and an ethyl ester moiety at the 3-carboxylate position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for peptide bonds or aromatic systems. The fluorine substituent enhances metabolic stability and lipophilicity, while the methyl group influences steric and electronic properties.

Properties

Molecular Formula |

C8H14FNO2 |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3 |

InChI Key |

ZBOOAEFYMRKWCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CNCC1C)F |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

This two-step approach involves bromofluorination of 3-azido-2-methylprop-1-ene followed by reductive cyclization (Figure 1).

Step 1: Bromofluorination

- Reagents : N-Bromosuccinimide (NBS), triethylamine trishydrofluoride (Et₃N·3HF)

- Conditions : CH₂Cl₂, 0°C, 2.5 h

- Intermediate : 4-Azido-1-bromo-2-fluoro-2-methylbutane (85% purity, GC analysis)

Step 2: Reductive Cyclization

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 43% (5 steps) |

| Purity (Final Product) | >95% (GC, NMR) |

| Stereoselectivity | (3S,4S)-configuration confirmed |

Claisen Condensation and Ring-Closing Metathesis

Synthetic Route

Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a precursor for fluorinated heterocycles (Figure 2).

Key Steps :

- Claisen Condensation : Ethyl trifluoroacetoacetate + Sodium methoxide → β-keto ester intermediate.

- Cyclization : Intramolecular nucleophilic substitution with methylhydrazine.

- Fluorination : DAST-mediated C–F bond formation.

Optimized Conditions :

- Temperature : 105°C (toluene, 24 h)

- Catalyst : AlPO₄ (300°C pyrolysis for acyl fluoride generation)

- Yield : 86% after recrystallization

Enantioselective Synthesis via Chiral Resolution

Resolution Protocol

Racemic mixtures are separated using preparative chiral supercritical fluid chromatography (SFC):

Case Study

Starting from ethyl 4-methylpyrrolidine-3-carboxylate:

Fluorination via DAST (Diethylaminosulfur Trifluoride)

Mechanism and Application

DAST enables direct fluorination of hydroxyl precursors (Figure 3):

- Substrate : 3-Hydroxy-4-methylpyrrolidine-3-carboxylate

- Conditions : DAST (1.2 eq), CH₂Cl₂, -78°C → rt (12 h)

- Yield : 78%

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Approach

Comparative Analysis of Methods

Chemical Reactions Analysis

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid).

Scientific Research Applications

Scientific Research Applications

The compound has a broad range of applications across different scientific domains:

Medicinal Chemistry

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with potential therapeutic effects, particularly in treating cancer and viral infections.

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action involves:

- Enzyme Interaction : The compound can modulate enzyme activities by binding to their active sites, leading to inhibition or activation of enzymatic reactions.

- Protein-Ligand Interactions : It has been studied for its role in understanding protein interactions, which is crucial for drug development.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation Reactions : Conversion into corresponding ketones or aldehydes.

- Reduction Reactions : Transformation into alcohols or amines.

Case Studies

Several studies highlight the compound's efficacy in various applications:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate with structurally related compounds from the evidence:

*Calculated based on molecular formula.

Key Observations

Pyrrolidine vs. Pyridine/Pyrazole Derivatives

- Ring Saturation : The target compound’s pyrrolidine ring is saturated, offering conformational flexibility, whereas pyridine (aromatic) and pyrazole (planar heterocycle) derivatives exhibit rigidity. This impacts binding interactions in biological systems .

- Fluorination Patterns: The target’s monofluorination at C3 contrasts with the 4,4-difluoro substitution in ’s compound, which likely increases ring strain and acidity . Pyridine derivatives (e.g., ) use trifluoromethyl and chloro groups for enhanced lipophilicity (XLogP3: 2.9 vs. inferred ~1.5–2.0 for the target) .

Ester vs. Carboxylic Acid Derivatives

- Ethyl esters (e.g., target compound, –9) improve membrane permeability compared to carboxylic acids (e.g., compound 211 in ), which may ionize at physiological pH .

Biological Activity

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a fluorine atom, a carboxylate group, and a methyl substitution on the pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 175.19 g/mol. The fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate in drug discovery.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's stereochemistry allows it to fit into active sites of enzymes, influencing their activity through mechanisms such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways.

- Protein-Ligand Interactions : Its ability to bind selectively to proteins enhances its therapeutic potential, particularly in targeting disease-related pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in virology.

- Anticancer Properties : The compound has demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Effects : Its structural features may confer antimicrobial properties, which are being explored in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study :

- Anticancer Activity :

- Antiviral Screening :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.